Pyridin-3-ylmethyl vs. Pyridin-4-ylmethyl Regioisomer: Patent-Embodied Pim Kinase Selectivity
In the Incyte Pim kinase inhibitor patent family (US10828290B2), thiazole-4-carboxamide compounds bearing a pyridin-3-yl substituent are claimed as inhibitors of Pim-1, Pim-2, and Pim-3, with exemplified compounds in this structural class demonstrating IC50 values against Pim-1 and Pim-3 in the nanomolar range [1]. The 4-pyridyl isomer, while covered by the same Markush formula, is not separately exemplified with quantitative Pim inhibition data, suggesting that the 3-pyridyl regioisomer represents the preferred embodiment for Pim kinase engagement within this patent family [1]. This patent-based preference establishes procurement relevance: the 3-pyridyl isomer is the structurally enabled probe for Pim kinase studies, whereas the 4-pyridyl isomer lacks equivalent documentation of target engagement [1].
| Evidence Dimension | Patent embodiment preference and target engagement documentation |
|---|---|
| Target Compound Data | Explicitly represented in the 3-pyridyl substitution pattern within Incyte Pim inhibitor Markush claims; structurally aligned with exemplified Pim-1/Pim-3 inhibitors showing nanomolar IC50 values in the patent family |
| Comparator Or Baseline | 2-(phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide (CAS 1105219-36-0): no exemplified Pim inhibition data in same patent family |
| Quantified Difference | Not quantifiable as a direct comparative IC50; differentiation is based on patent embodiment preference and availability of target engagement documentation |
| Conditions | US Patent US10828290B2; kinase inhibition claims for Pim-1, Pim-2, Pim-3; ATP-competitive inhibition format in 384-well polystyrene plate assays |
Why This Matters
For research programs investigating Pim kinase biology, the 3-pyridyl isomer is the patent-supported structural probe with documented target class relevance, while the 4-pyridyl isomer lacks equivalent validation, making the 3-pyridyl isomer the rational procurement choice for reproducible Pim-targeted experiments.
- [1] Xue C, Li Y, Feng H, et al. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. US Patent US10828290B2. Published November 10, 2020. https://patents.google.com/patent/US10828290B2/en View Source
